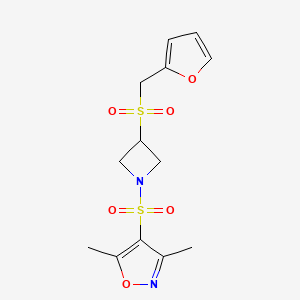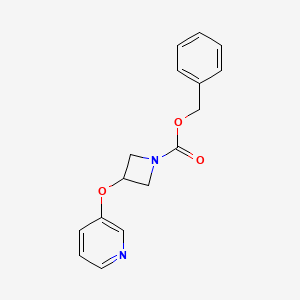
6-Hydroxy-4-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-methoxyquinazoline, also known as 6-OHMQ, is a quinazoline derivative that is used in various scientific and medical research applications. It has been widely studied for its potential in various biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-methoxyquinazoline has been studied for its potential applications in both scientific and medical research. In particular, it has been studied for its potential in cancer therapy, as well as its ability to inhibit the growth of certain types of tumors. It has also been studied for its potential to reduce inflammation and oxidative stress, as well as its ability to act as an antioxidant.
Wirkmechanismus
6-Hydroxy-4-methoxyquinazoline has been shown to act as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, this compound has been shown to act as an antioxidant, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential to reduce inflammation and oxidative stress, as well as its ability to act as an antioxidant. It has also been studied for its potential to reduce the growth of certain types of tumors, as well as its ability to inhibit the activity of certain enzymes involved in cell growth and survival. In addition, this compound has been studied for its potential to reduce the risk of certain types of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Hydroxy-4-methoxyquinazoline in laboratory experiments has several advantages, including its low cost and ease of synthesis. It is also non-toxic and has a low risk of side effects. However, there are some limitations to its use in laboratory experiments, including its low solubility and potential for instability.
Zukünftige Richtungen
For research include further studies into its potential to reduce inflammation and oxidative stress, as well as its ability to act as an antioxidant. In addition, further studies into its potential to reduce the growth of certain types of tumors and its ability to inhibit the activity of certain enzymes involved in cell growth and survival are warranted. Finally, further studies into its potential to reduce the risk of certain types of cardiovascular disease are also needed.
Synthesemethoden
6-Hydroxy-4-methoxyquinazoline can be synthesized in a two-step reaction. The first step involves the reaction of 4-methoxybenzaldehyde with aqueous ammonia to form 4-methoxybenzylamine. This is then reacted with hydroxylamine hydrochloride to form this compound. This synthesis method has been widely studied and has been used in many research applications.
Eigenschaften
IUPAC Name |
4-methoxyquinazolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-7-4-6(12)2-3-8(7)10-5-11-9/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQNKXNAWMIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B2621930.png)

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2621935.png)
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2621936.png)

![2-{4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]piperazino}-N~1~-isopropylacetamide](/img/structure/B2621940.png)


![1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2621945.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2621947.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/no-structure.png)
